![molecular formula C11H19Cl B13190918 ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane is an organic compound with the molecular formula C₁₁H₁₉Cl It is a cycloalkane derivative, characterized by the presence of a chloromethyl group attached to a cyclobutyl ring, which is further connected to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane typically involves the chloromethylation of cyclobutylmethylcyclopentane. This can be achieved through the reaction of cyclobutylmethylcyclopentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutylmethylcyclopentanes with various functional groups.
Oxidation Reactions: Products include cyclobutylmethylcyclopentanols or cyclobutylmethylcyclopentanoic acids.
Reduction Reactions: The major product is cyclobutylmethylcyclopentane.
Aplicaciones Científicas De Investigación
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, modifying the function of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylmethylcyclopentane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cyclopentylmethylcyclobutane: Similar structure but with different ring sizes, affecting its chemical properties.
Chloromethylcyclopentane: Contains a single ring, making it structurally simpler.
Uniqueness
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane is unique due to the presence of both cyclobutyl and cyclopentane rings, along with a reactive chloromethyl group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H19Cl |
|---|---|
Peso molecular |
186.72 g/mol |
Nombre IUPAC |
[1-(chloromethyl)cyclobutyl]methylcyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-9H2 |
Clave InChI |
DQBLACGAIPLLLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC2(CCC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


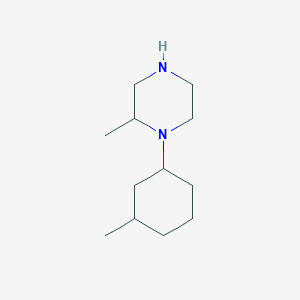
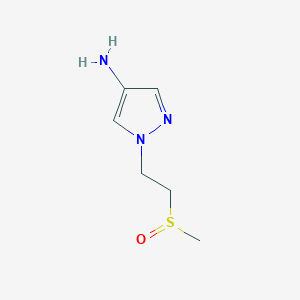
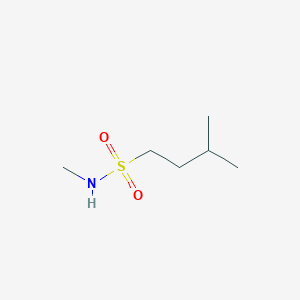


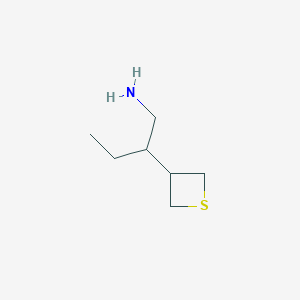
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
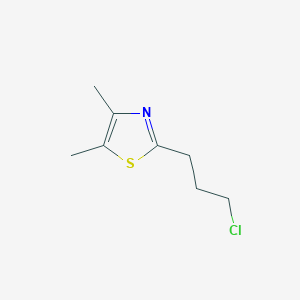
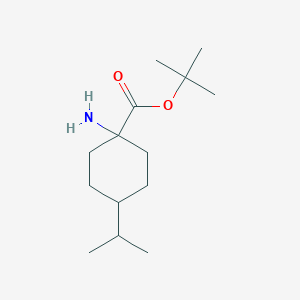
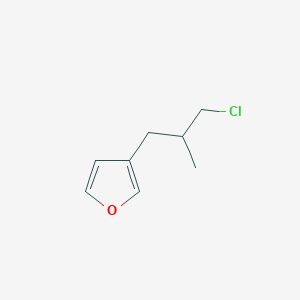
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)


![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
